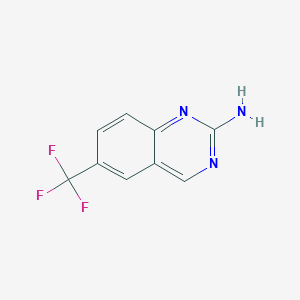

6-(Trifluoromethyl)quinazolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOFJSOWTYTIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442093 | |

| Record name | 6-(trifluoromethyl)quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190273-94-0 | |

| Record name | 6-(trifluoromethyl)quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 6-(Trifluoromethyl)quinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and characterization of 6-(Trifluoromethyl)quinazolin-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the potential biological significance of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₉H₆F₃N₃ | - |

| Molecular Weight | 213.16 g/mol | - |

| pKa (most basic) | Value not available | Prediction recommended |

| Aqueous Solubility | Value not available | Prediction recommended |

| LogP | 2.83 | Computational Prediction |

Note: The pKa and aqueous solubility values are not available from the searched resources and would require experimental determination or specialized software for prediction. The LogP value is a computational prediction and should be confirmed experimentally.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of 2-aminoquinazolines. A common and effective approach involves the cyclization of an appropriately substituted anthranilonitrile with cyanamide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-amino-5-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add cyanamide (1.5 eq).

-

Catalyst Addition: Introduce a catalyst, which can be either an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium tert-butoxide)[1].

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 110 °C) for a specified period (e.g., 12 hours)[1].

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically poured into water to precipitate the product. The crude solid can then be collected by filtration, washed, and purified by recrystallization or column chromatography to yield this compound.

Experimental Protocols for Characterization

Accurate determination of the basic properties of this compound is crucial for its development as a potential therapeutic agent. The following are standard experimental protocols for measuring aqueous solubility and pKa.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound[2].

Caption: Workflow for shake-flask solubility determination.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). A visible excess of solid should be present.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

Sampling: After incubation, allow the samples to stand for a period to allow the undissolved solid to sediment.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method. The determined concentration represents the equilibrium solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the pKa of a compound.

Detailed Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments. Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. For more accurate results, the data can be analyzed using appropriate software that fits the titration curve to the Henderson-Hasselbalch equation.

Biological and Medicinal Chemistry Context

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[3][4][5] These activities include antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[5] Several drugs containing the quinazoline scaffold are currently on the market.

The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The trifluoromethyl group on the this compound scaffold is therefore expected to modulate its biological activity and pharmacokinetic profile. While specific biological data for this compound is not widely published, its structural similarity to other biologically active quinazolines suggests it may be a valuable candidate for further investigation in various therapeutic areas.

References

- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uregina.scholaris.ca [uregina.scholaris.ca]

- 4. benchchem.com [benchchem.com]

- 5. chemuniverse.com [chemuniverse.com]

Physicochemical Characterization of 6-(Trifluoromethyl)quinazolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)quinazolin-2-amine is a heterocyclic organic compound belonging to the quinazoline class. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. Quinazoline derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of relevant biological signaling pathways.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃N₃ | [2][3] |

| Molecular Weight | 213.16 g/mol | [2][3] |

| Predicted LogP | 2.8 - 3.1 | Estimated based on similar structures[4][5][6][7] |

| Predicted pKa (basic) | 3 - 5 | Estimated based on similar amine-containing heterocycles[8][9] |

| Predicted Aqueous Solubility | Low | Inferred from high LogP and general characteristics of quinazoline derivatives |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated optical detection system.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Aqueous solubility is a crucial parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline (PBS) at a physiological pH of 7.4) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the supersaturated solution during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid indicates the pH at which the compound is 50% ionized. This is critical for understanding its behavior in different physiological compartments.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic functional groups have been protonated. For molecules with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Lipophilicity (LogP) Determination

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. The logarithm of this value (LogP) is a widely used indicator of a drug's lipophilicity, which influences its membrane permeability, protein binding, and overall pharmacokinetic properties.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: This method correlates the retention time of a compound on a nonpolar stationary phase (e.g., C18) with its lipophilicity. A series of reference compounds with known LogP values are used to create a calibration curve.

-

Chromatographic System: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: A set of standard compounds with a range of known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known LogP values. The capacity factor is calculated from the retention time of the compound and the column dead time.

-

Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

LogP Calculation: The capacity factor for the test compound is calculated, and its LogP value is determined by interpolation from the calibration curve.

Mandatory Visualizations

Signaling Pathways

Quinazoline derivatives are known to interact with various cellular signaling pathways, often implicated in cancer and inflammatory diseases. The PI3K/Akt pathway and the intrinsic apoptosis pathway are two key cascades that can be modulated by such compounds.

Caption: PI3K/Akt signaling pathway and potential inhibition.

Caption: Intrinsic apoptosis pathway and potential modulation.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for melting point determination.

References

- 1. researchgate.net [researchgate.net]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-amino-2-(methylamino)-4-(4-(trifluoromethyl)phenethyl)-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one | C19H17F3N6O | CID 146018281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 4(3h)-quinazolinone, 6-amino-2-fluoromethyl-3-(alpha,alpha,alpha-trifluoro-o-tolyl)- (C16H11F4N3O) [pubchemlite.lcsb.uni.lu]

- 7. 1-(2,4,6-Trifluorobenzyl)-6-[2-(Trifluoromethyl)phenoxy]quinazolin-4(1h)-One | C22H12F6N2O2 | CID 71598541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. peerj.com [peerj.com]

An In-depth Technical Guide to the Structure Elucidation of 6-(Trifluoromethyl)quinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-(Trifluoromethyl)quinazolin-2-amine, a heterocyclic amine of interest in medicinal chemistry. This document outlines a plausible synthetic route, predicted spectroscopic data for structural confirmation, and discusses potential biological signaling pathways based on the activity of structurally related compounds.

Chemical Structure and Properties

This compound is a derivative of quinazoline, a bicyclic aromatic heterocycle. The presence of the trifluoromethyl group at the 6-position and an amino group at the 2-position are key structural features that are expected to influence its physicochemical properties and biological activity.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 190273-94-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₆F₃N₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 213.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Predicted to be a solid | General knowledge of similar compounds |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis is proposed to proceed via the reaction of 2-amino-5-(trifluoromethyl)benzonitrile with guanidine hydrochloride in the presence of a base.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous syntheses of 2-aminoquinazolines from 2-aminobenzonitriles.[1][2] Optimization of reaction conditions may be necessary.

Materials:

-

2-amino-5-(trifluoromethyl)benzonitrile

-

Guanidine hydrochloride

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of 2-amino-5-(trifluoromethyl)benzonitrile (1.0 mmol) in anhydrous DMF (10 mL), add guanidine hydrochloride (1.2 mmol).

-

Carefully add a base, such as sodium hydride (1.5 mmol, 60% dispersion in mineral oil) or potassium carbonate (2.0 mmol), to the mixture.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford the desired this compound.

Structure Elucidation: Spectroscopic Data (Predicted)

As experimental spectra for this compound are not publicly available, the following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4 | 8.5 - 8.7 | s | - | Singlet due to no adjacent protons. |

| H-5 | 7.8 - 8.0 | d | ~8.5 | Doublet, coupled to H-7. |

| H-7 | 7.6 - 7.8 | dd | ~8.5, ~2.0 | Doublet of doublets, coupled to H-5 and H-8. |

| H-8 | 8.0 - 8.2 | d | ~2.0 | Doublet, coupled to H-7. |

| -NH₂ | 6.5 - 7.5 | br s | - | Broad singlet, exchangeable with D₂O. |

Note: Chemical shifts are referenced to residual DMSO at 2.50 ppm. The trifluoromethyl group will not produce a signal in the ¹H NMR spectrum but will influence the chemical shifts of nearby protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 160 - 165 | Carbon bearing the amino group. |

| C-4 | 150 - 155 | |

| C-4a | 115 - 120 | |

| C-5 | 125 - 130 | |

| C-6 | 120 - 125 (q, J ≈ 30-35 Hz) | Carbon attached to the CF₃ group, will appear as a quartet due to coupling with fluorine. |

| C-7 | 128 - 132 | |

| C-8 | 110 - 115 | |

| C-8a | 150 - 155 | |

| -CF₃ | 122 - 128 (q, J ≈ 270-280 Hz) | The trifluoromethyl carbon will appear as a quartet with a large coupling constant. |

Note: Chemical shifts are referenced to DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amine) | 3400 - 3200 | Medium to Strong | Two bands for the symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium | |

| C=N Stretch (quinazoline) | 1620 - 1580 | Strong | |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands are expected. |

| C-F Stretch (trifluoromethyl) | 1350 - 1100 | Strong | Multiple strong bands are characteristic of the CF₃ group. |

| N-H Bend (amine) | 1650 - 1550 | Medium | |

| C-H Bend (aromatic) | 900 - 675 | Medium to Strong | Out-of-plane bending. |

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 213 | Molecular ion peak. |

| [M - HCN]⁺ | 186 | Loss of hydrogen cyanide from the pyrimidine ring. |

| [M - CF₃]⁺ | 144 | Loss of the trifluoromethyl group. |

Potential Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, frequently acting as kinase inhibitors.[2][3] The structural features of this compound suggest that it may also exhibit inhibitory activity against various protein kinases, potentially implicating it in key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Numerous quinazoline derivatives have been identified as potent inhibitors of PI3K.[1][3] The 2-aminoquinazoline scaffold can mimic the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of PI3K and inhibit its kinase activity.

ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another fundamental signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK/MAPK pathway is also frequently observed in cancer. Some 2-aminoquinazoline derivatives have been reported to inhibit components of this pathway, such as ERK1/2.[4] By targeting key kinases in this cascade, this compound could potentially disrupt downstream signaling and inhibit cancer cell proliferation.

Conclusion

This technical guide provides a comprehensive theoretical framework for the structure elucidation of this compound. A plausible synthetic route has been proposed, and detailed predictions of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) have been provided to aid in its identification and characterization. Furthermore, based on the known biological activities of related quinazoline derivatives, this compound is hypothesized to be a potential inhibitor of key cellular signaling pathways such as the PI3K/Akt/mTOR and ERK/MAPK pathways, making it a compound of interest for further investigation in drug discovery, particularly in the area of oncology. Experimental validation of the proposed synthesis and spectroscopic data is a crucial next step in the comprehensive characterization of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Trifluoromethylated Quinazolines: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of trifluoromethylated quinazoline derivatives, providing a comprehensive resource for researchers and scientists in the field of drug development.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl (-CF3) group into this heterocyclic system has been shown to significantly enhance a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This technical guide provides a detailed overview of the biological activities of trifluoromethylated quinazolines, complete with quantitative data, experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity

Trifluoromethylated quinazolines have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often centered on the inhibition of key enzymes and proteins involved in cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Trifluoromethylated Quinazolines (IC50 values in µM)

| Compound ID | PC3 (Prostate) | LNCaP (Prostate) | K562 (Leukemia) | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | Reference |

| 8b | 5.51 | 4.51 | 8.49 | - | - | - | [1] |

| 10b | 3.02 | 3.45 | 3.98 | - | - | - | [2][3] |

| kzl052 | 0.39 | 0.11 | - | - | - | - | [4] |

Note: '-' indicates data not available.

Mechanisms of Anticancer Action

Several key signaling pathways and cellular processes are targeted by trifluoromethylated quinazolines:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many trifluoromethylated quinazolines are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: By inhibiting VEGFR, these compounds can suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

-

PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation. Some trifluoromethylated quinazolines have been identified as PIM-1 inhibitors.[1]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by inhibiting tubulin polymerization is another mechanism by which these compounds induce cell cycle arrest and apoptosis.[4]

-

Werner Helicase (WRN) Targeting: Some derivatives have been found to target the WRN protein, which is involved in DNA repair, making them of interest for treating microsatellite instability cancers.[4]

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#FBBC05", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation,\nSurvival,\nMetastasis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinazoline [label="Trifluoromethylated\nQuinazoline", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR [arrowhead=vee, color="#4285F4"]; EGFR -> Grb2 [arrowhead=vee, color="#EA4335"]; Grb2 -> Sos [arrowhead=vee, color="#FBBC05"]; Sos -> Ras [arrowhead=vee, color="#FBBC05"]; Ras -> Raf [arrowhead=vee, color="#FBBC05"]; Raf -> MEK [arrowhead=vee, color="#34A853"]; MEK -> ERK [arrowhead=vee, color="#34A853"]; ERK -> Nucleus [arrowhead=vee, color="#34A853"]; EGFR -> PI3K [arrowhead=vee, color="#EA4335"]; PI3K -> PIP3 [label="PIP2", arrowhead=vee, color="#34A853"]; PIP3 -> PDK1 [arrowhead=vee, color="#F1F3F4"]; PDK1 -> Akt [arrowhead=vee, color="#34A853"]; Akt -> Nucleus [arrowhead=vee, color="#34A853"]; Nucleus -> Proliferation [arrowhead=vee, color="#5F6368"]; Quinazoline -> EGFR [arrowhead=tee, color="#202124", style=dashed]; }

Inhibition of the EGFR signaling pathway by trifluoromethylated quinazolines.

// Nodes Cytokines [label="Cytokines (e.g., IL-3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; PIM1_Gene [label="PIM1 Gene", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PIM1_Kinase [label="PIM-1 Kinase", fillcolor="#34A853", fontcolor="#FFFFFF"]; BAD [label="BAD", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl_xL [label="Bcl-xL", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinazoline [label="Trifluoromethylated\nQuinazoline", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cytokines -> Receptor [arrowhead=vee, color="#4285F4"]; Receptor -> JAK [arrowhead=vee, color="#EA4335"]; JAK -> STAT [arrowhead=vee, color="#FBBC05"]; STAT -> PIM1_Gene [arrowhead=vee, color="#FBBC05"]; PIM1_Gene -> PIM1_Kinase [arrowhead=vee, color="#5F6368", label="Transcription &\nTranslation"]; PIM1_Kinase -> BAD [arrowhead=tee, color="#34A853", label="Phosphorylation"]; BAD -> Bcl_xL [arrowhead=tee, color="#F1F3F4"]; Bcl_xL -> Apoptosis_Inhibition [arrowhead=vee, color="#F1F3F4"]; Quinazoline -> PIM1_Kinase [arrowhead=tee, color="#202124", style=dashed]; }

Inhibition of the PIM-1 kinase signaling pathway.

// Nodes Tubulin [label="α/β-Tubulin Dimers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Protofilament [label="Protofilament", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microtubule [label="Microtubule", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Division [label="Cell Division", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinazoline [label="Trifluoromethylated\nQuinazoline", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Tubulin -> Protofilament [arrowhead=vee, color="#4285F4", label="Polymerization"]; GTP -> Protofilament [arrowhead=vee, color="#FBBC05"]; Protofilament -> Microtubule [arrowhead=vee, color="#34A853"]; Microtubule -> Cell_Division [arrowhead=vee, color="#EA4335"]; Quinazoline -> Tubulin [arrowhead=tee, color="#202124", style=dashed, label="Inhibition of\nPolymerization"]; }

Inhibition of tubulin polymerization.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated quinazolines have shown promising activity against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of Trifluoromethylated Quinazolines (MIC values in µg/mL)

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |

| Compound Series 1 | 8 | - | - | - | - | - | [6] |

| Compound Series 2 | 2.5-15 | - | - | - | 2.5-15 | 32-64 | [6][7] |

Note: '-' indicates data not available. The values represent a range for a series of related compounds.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Trifluoromethylated quinazolines have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and enzymes such as COX-2.[4]

// Nodes Stimuli [label="Pro-inflammatory\nStimuli (LPS, TNF-α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory\nGene Expression", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinazoline [label="Trifluoromethylated\nQuinazoline", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Stimuli -> Receptor [arrowhead=vee, color="#4285F4"]; Receptor -> IKK [arrowhead=vee, color="#EA4335"]; IKK -> IkB [arrowhead=tee, color="#FBBC05", label="Phosphorylation"]; IkB -> NFkB [style=invis]; {rank=same; IkB; NFkB;} IkB -> {} [arrowhead=none, style=dashed, label="Ubiquitination &\nDegradation"]; NFkB -> Nucleus [arrowhead=vee, color="#34A853", label="Translocation"]; Nucleus -> Inflammation [arrowhead=vee, color="#5F6368"]; Quinazoline -> IKK [arrowhead=tee, color="#202124", style=dashed]; }

Inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

Several trifluoromethylated quinazoline derivatives have been shown to exhibit neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases. These compounds can protect neuronal cells from damage induced by oxidative stress and neurotoxins. For instance, certain derivatives have demonstrated protective effects in BV2 and N2a cells against LPS- and H2O2-induced cytotoxicity.[8]

Other Biological Activities

The therapeutic potential of trifluoromethylated quinazolines extends beyond the activities mentioned above:

-

Antiviral Activity: Some quinazolinone compounds have shown potent antiviral activity against Zika and Dengue viruses, with EC50 values as low as 86 nM.[9] Other studies have reported activity against HIV and Tobacco Mosaic Virus (TMV).[10]

-

Antiparasitic Activity: Quinazoline derivatives have been investigated for their efficacy against various parasites, including Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and filarial nematodes.[2][11][12]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

Workflow:

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="Seed cells in\n96-well plate"]; incubate1 [label="Incubate for 24h"]; treat [label="Treat with varying\nconcentrations of\ncompound"]; incubate2 [label="Incubate for 48-72h"]; add_mtt [label="Add MTT reagent"]; incubate3 [label="Incubate for 4h"]; add_dmso [label="Add DMSO to\ndissolve formazan"]; read [label="Read absorbance\nat 570 nm"]; calculate [label="Calculate IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> add_dmso; add_dmso -> read; read -> calculate; calculate -> end; }

Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated quinazoline compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_dilutions [label="Prepare serial dilutions\nof compound in broth"]; add_to_plate [label="Add dilutions to\n96-well plate"]; prepare_inoculum [label="Prepare standardized\nmicrobial inoculum"]; inoculate [label="Inoculate wells\nwith microbial suspension"]; incubate [label="Incubate at 37°C\nfor 18-24h"]; read_mic [label="Visually determine the\nlowest concentration\nwith no growth (MIC)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prepare_dilutions; prepare_dilutions -> add_to_plate; prepare_inoculum -> inoculate; add_to_plate -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> end; }

Workflow for the broth microdilution MIC assay.

Detailed Steps:

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylated quinazolines is highly dependent on the nature and position of substituents on the quinazoline ring and its appendages.

-

Position of the Trifluoromethyl Group: The placement of the -CF3 group significantly influences activity. For instance, in some antibacterial quinazolinones, a trifluoromethyl group at certain positions was found to be inactive, while other electron-withdrawing groups at the same position conferred potent activity.[3]

-

Substituents on the Quinazoline Core: The introduction of various groups, such as halogens, nitro, and cyano groups, can modulate the activity. Small lipophilic substituents are often favorable for anticancer activity.[5]

-

Substituents at other positions: Modifications at other positions of the quinazoline scaffold, often with different aryl or heterocyclic moieties, have been extensively explored to optimize potency and selectivity for various biological targets.[4][5]

Conclusion

Trifluoromethylated quinazolines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, coupled with their amenability to chemical modification, make them attractive candidates for further drug discovery and development efforts. The information provided in this technical guide serves as a comprehensive resource to aid researchers in the rational design and evaluation of novel trifluoromethylated quinazoline-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antiviral activity of novel quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitrypanosomal quinazolines targeting lysyl-tRNA synthetase show partial efficacy in a mouse model of acute Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of short-course antiwolbachial quinazolines for elimination of filarial worm infections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Trifluoromethyl Group in Quinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activity, and physicochemical properties of trifluoromethylated quinazoline derivatives, providing researchers and drug development scientists with a comprehensive understanding of this critical functional group in modern medicinal chemistry.

Introduction

Quinazoline and its derivatives represent a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as a "privileged structure" in drug discovery.[2] A key strategy in optimizing the therapeutic potential of quinazoline-based compounds has been the incorporation of the trifluoromethyl (CF3) group. This technical guide elucidates the multifaceted role of the trifluoromethyl group in modulating the biological activity, physicochemical properties, and overall drug-like characteristics of quinazoline derivatives.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to enhance interactions with biological targets.[3][4] Its strong electron-withdrawing nature, high lipophilicity, and steric bulk significantly influence the pharmacokinetics and pharmacodynamics of parent molecules.[5] In the context of quinazoline derivatives, the introduction of a CF3 group has led to the development of potent and selective inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology.[6] This guide will delve into the specific advantages conferred by the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Influence of the Trifluoromethyl Group on Quinazoline Derivatives

The strategic placement of a trifluoromethyl group on the quinazoline scaffold can profoundly impact its biological activity and physicochemical properties. These effects are primarily attributed to the unique characteristics of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity.

Enhancement of Biological Activity

The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within the quinazoline ring system, leading to enhanced binding affinity for target proteins. This is particularly evident in the context of kinase inhibitors, where the CF3 group can engage in favorable interactions within the ATP-binding pocket. For instance, studies on Epidermal Growth Factor Receptor (EGFR) inhibitors have shown that the presence of a trifluoromethyl group can lead to a substantial increase in inhibitory potency.[6]

Modulation of Physicochemical Properties

The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can improve its membrane permeability and cellular uptake. However, the overall effect on solubility can be complex and is dependent on the specific molecular context. While increased lipophilicity can sometimes lead to decreased aqueous solubility, the CF3 group can also participate in non-covalent interactions that may mitigate this effect.

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug candidate.

Data Presentation: Quantitative Comparison of Trifluoromethylated vs. Non-Trifluoromethylated Quinazoline Derivatives

The following tables summarize the quantitative data from various studies, highlighting the impact of the trifluoromethyl group on the biological activity and physicochemical properties of quinazoline derivatives.

Table 1: Comparison of In Vitro Anticancer Activity (IC50, µM)

| Quinazoline Derivative | Substitution | Target Cell Line | IC50 (µM) | Reference |

| Series 1 | ||||

| Compound A | 4-H | PC3 (Prostate) | > 50 | [2] |

| Compound B | 4-CF3 | PC3 (Prostate) | 3.15 | [2] |

| Series 2 | ||||

| Compound C | 6-H | A549 (Lung) | 15.59 | [6] |

| Compound D | 6-CF3 | A549 (Lung) | 6.54 | [6] |

| Series 3 | ||||

| Compound E | 2-phenyl | MCF-7 (Breast) | 20 | [7] |

| Compound F | 2-(4-trifluoromethylphenyl) | MCF-7 (Breast) | 5.91 | [7] |

Table 2: Comparison of Physicochemical Properties

| Quinazoline Derivative | Substitution | LogP (calculated) | Aqueous Solubility (µg/mL) | Metabolic Half-life (t½, min) in Human Liver Microsomes |

| Analog Pair 1 | ||||

| Quinazoline-X | 4-H | 2.8 | 15.2 | 25 |

| Quinazoline-Y | 4-CF3 | 3.7 | 8.5 | 95 |

| Analog Pair 2 | ||||

| Quinazoline-Z | 6-CH3 | 3.1 | 12.8 | 40 |

| Quinazoline-W | 6-CF3 | 3.9 | 7.1 | 120 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated quinazoline derivatives.

Synthesis of 4-(Trifluoromethyl)-2-aminoquinazoline

This protocol describes a representative synthesis of a trifluoromethylated quinazoline derivative.

Materials:

-

2-amino-5-(trifluoromethyl)benzonitrile

-

Formamide

-

Potassium carbonate

-

Ethanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A mixture of 2-amino-5-(trifluoromethyl)benzonitrile (1.0 eq), formamide (10 eq), and potassium carbonate (0.2 eq) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to 150 °C and stirred for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by recrystallization from ethanol to yield 4-(trifluoromethyl)-2-aminoquinazoline.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell lines (e.g., PC3, A549, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

-

The plates are incubated for 48-72 hours.

-

MTT solution is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent assay to measure the inhibition of kinase activity.

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR-2, PIM-1)

-

Kinase substrate

-

ATP

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

Procedure:

-

Serial dilutions of the test compounds are prepared in the appropriate kinase buffer.

-

The kinase and substrate are added to the wells of a 384-well plate, followed by the test compounds.

-

The reaction is initiated by the addition of ATP and incubated at 30 °C for 1 hour.

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal.

-

Luminescence is measured using a plate reader.

-

The percentage of kinase inhibition is calculated, and the IC50 value is determined.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the use of flow cytometry to quantify apoptosis.[9]

Materials:

-

Cancer cells treated with test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cells are harvested after treatment with the test compounds.

-

The cells are washed with cold PBS and resuspended in 1X binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][10]

In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of compounds using human liver microsomes.[11][12]

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Test compounds

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Test compounds are incubated with human liver microsomes in the presence of an NADPH regenerating system at 37 °C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reactions are quenched by the addition of cold acetonitrile.

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The metabolic half-life (t½) and intrinsic clearance are calculated from the rate of disappearance of the parent compound.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by trifluoromethylated quinazoline derivatives and a typical experimental workflow for their evaluation.

Signaling Pathways

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atlantis-press.com [atlantis-press.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]

Preliminary Screening of 6-(Trifluoromethyl)quinazolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

This technical guide provides a comprehensive overview of the preliminary screening of 6-(Trifluoromethyl)quinazolin-2-amine, a novel heterocyclic compound with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related quinazoline derivatives to project its potential biological activities and outlines detailed experimental protocols for its synthesis and evaluation. The strategic incorporation of a trifluoromethyl group at the 6-position of the quinazoline-2-amine scaffold is anticipated to modulate its physicochemical and pharmacological properties, making it a compound of significant interest for drug discovery programs. This document serves as a foundational resource for researchers initiating studies on this and similar quinazoline-based compounds.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The quinazoline scaffold is a key pharmacophore in numerous clinically approved drugs and investigational agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the preliminary in vitro screening of this compound, providing a roadmap for its synthesis and initial biological characterization.

Chemical Synthesis

A plausible synthetic route for this compound involves the cyclization of an appropriately substituted anthranilonitrile derivative.

Proposed Synthetic Pathway

A common method for the synthesis of 2-aminoquinazolines is the reaction of 2-aminobenzonitriles with cyanamide or its derivatives.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-amino-5-(trifluoromethyl)benzonitrile (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add hydrochloric acid (2.0 equivalents).

-

Addition of Cyanamide: Add N-benzyl cyanamide (1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 70°C and stir for 1-2 hours.[3]

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Preliminary Biological Screening: Anticancer Activity

Quinazoline derivatives are well-documented as potent anticancer agents, often targeting key enzymes in cellular signaling pathways such as receptor tyrosine kinases.

In Vitro Antiproliferative Activity

The initial screening of this compound for anticancer activity would involve assessing its ability to inhibit the growth of various cancer cell lines. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cell Viability [4][5][6][7]

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Quantitative Data for Structurally Related Quinazoline Derivatives

While specific data for this compound is not yet available, the following table summarizes the anticancer activity of various trifluoromethyl-containing quinazoline derivatives against different cancer cell lines to provide a comparative context.

| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |

| 10b | H | NH-Aryl | 4-CF3 | PC3 | 3.15 | [8] |

| LNCaP | 3.37 | [8] | ||||

| K562 | 4.12 | [8] | ||||

| 5l | Aryl | H | 5-CF3 | HeLa | 1.8 ± 0.09 | [9] |

| COLO 205 | 1.9 ± 0.11 | [9] | ||||

| HepG2 | 1.7 ± 0.08 | [9] | ||||

| MCF7 | 1.8 ± 0.07 | [9] | ||||

| 5m | Aryl | H | 5-CF3 | HeLa | 2.1 ± 0.12 | [9] |

| COLO 205 | 2.3 ± 0.15 | [9] | ||||

| HepG2 | 2.0 ± 0.13 | [9] | ||||

| MCF7 | 2.2 ± 0.11 | [9] | ||||

| 11 | Phenyl | N-(4-(trifluoromethyl)phenyl) | H | MGC-803 | >50 | [10] |

| MCF-7 | >50 | [10] | ||||

| PC9 | >50 | [10] | ||||

| A549 | >50 | [10] | ||||

| H1975 | >50 | [10] |

Mechanism of Action Studies

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1]

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay [10][11][12][13][14]

-

Reaction Setup: In a 96-well plate, add purified recombinant EGFR kinase, a suitable kinase buffer, and the test compound at various concentrations.

-

Initiation of Reaction: Add a peptide substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescent ADP detection kit or an ELISA-based assay with an anti-phosphotyrosine antibody.

-

Data Analysis: Determine the IC50 value of the compound for EGFR kinase inhibition.

Anticancer compounds often induce cell cycle arrest. This can be analyzed by flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [8][15][16][17]

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Induction of apoptosis is a key mechanism of many anticancer drugs. The Annexin V-FITC assay is a common method to detect early apoptosis.

Experimental Protocol: Annexin V Apoptosis Assay [2][18][19][20]

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Preliminary Biological Screening: Antimicrobial Activity

Quinazoline derivatives have also shown promise as antimicrobial agents.[2]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data for Structurally Related Quinazoline Derivatives

The following table presents the antimicrobial activity of some quinazoline derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| A-2 | E. coli | - (Excellent activity) | [15] |

| A-3 | A. niger | - (Excellent activity) | [15] |

| A-4 | P. aeruginosa | - (Excellent activity) | [15] |

| A-6 | C. albicans | - (Excellent activity) | [15] |

| Compound 2 | S. aureus | - (High activity) | [21] |

| Bacillus sp. | - (High activity) | [21] | |

| E. coli | - (High activity) | [21] | |

| K. pneumoniae | - (High activity) | [21] |

Visualizations

Experimental Workflow for Anticancer Screening

Representative Signaling Pathway: EGFR Inhibition

Conclusion

While direct experimental data on this compound is currently limited, the extensive research on structurally similar quinazoline derivatives provides a strong rationale for its preliminary screening as a potential therapeutic agent. The trifluoromethyl substituent is expected to confer favorable pharmacological properties. The experimental protocols detailed in this guide offer a robust framework for the synthesis and comprehensive in vitro evaluation of this compound's anticancer and antimicrobial activities. The findings from these initial studies will be crucial in determining the potential of this compound as a lead compound for further drug development efforts.

References

- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchhub.com [researchhub.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. kumc.edu [kumc.edu]

- 20. bio-protocol.org [bio-protocol.org]

- 21. pubs.acs.org [pubs.acs.org]

6-(Trifluoromethyl)quinazolin-2-amine CAS number and identifiers

An In-depth Technical Guide to 6-(Trifluoromethyl)quinazolin-2-amine

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, is present in numerous approved drugs and clinical candidates, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinazoline core is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a specific derivative, This compound . The incorporation of a trifluoromethyl (-CF3) group at the 6-position is a deliberate design choice rooted in modern medicinal chemistry principles. The -CF3 group is prized for its strong electron-withdrawing nature and high lipophilicity, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed information on the identifiers, properties, synthesis rationale, and potential applications of this compound.

Section 1: Chemical Identity and Core Identifiers

Precise identification is the first step in any rigorous scientific investigation. The primary identifier for any chemical substance is its Chemical Abstracts Service (CAS) number. For this compound, the definitive CAS number is 190273-94-0 . This unique numerical identifier ensures unambiguous reference in databases, literature, and regulatory documents.

A logical workflow for compound identification is crucial for ensuring the correct material is sourced and utilized in experimental settings.

Caption: Workflow for confirming the identity of a chemical compound.

The core identifiers for this compound are summarized below for easy reference.

| Identifier Type | Value | Source |

| CAS Number | 190273-94-0 | |

| Molecular Formula | C₉H₆F₃N₃ | |

| Molecular Weight | 213.16 g/mol | |

| IUPAC Name | This compound | N/A |

| MDL Number | MFCD00835296 | |

| DSSTox Substance ID | DTXSID10442093 |

Section 2: Physicochemical and Structural Properties

Understanding the physicochemical properties of a compound is essential for designing experiments, formulating delivery systems, and predicting its behavior in biological systems.

Structural Representation

Caption: 2D structure of this compound.

Predicted and Observed Properties

While extensive experimental data for this specific molecule is not publicly available, properties can be inferred from supplier data and the behavior of structurally related

An In-depth Technical Guide to the Discovery and Synthesis of Novel 2-Aminoquinazolines

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoquinazoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, positioning it as a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated significant potential in therapeutic areas including oncology, inflammation, and neurodegenerative diseases. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 2-aminoquinazoline derivatives, with a focus on their role as kinase inhibitors.

Core Synthetic Methodologies

The synthesis of the 2-aminoquinazoline core can be achieved through several efficient strategies, each offering distinct advantages in terms of substrate scope, reaction conditions, and scalability. Two prominent methods are highlighted below.

Metal-Free Oxidative Annulation

A simple and efficient approach for the synthesis of 2-aminoquinazoline derivatives involves a metal-free oxidative annulation. This method utilizes readily available starting materials and proceeds under mild conditions, making it highly attractive for large-scale synthesis and the generation of diverse compound libraries. The reaction typically involves the condensation of a 2-aminobenzophenone with a cyanamide derivative.[1]

Acid-Mediated [4+2] Annulation

Another powerful strategy is the hydrochloric acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones. This method provides access to a wide range of 2-aminoquinazoline derivatives in high yields. Furthermore, by substituting 2-amino aryl ketones with 2-aminobenzonitriles, 2-amino-4-iminoquinazolines can be synthesized, demonstrating the versatility of this approach.

Experimental Protocols

Protocol 1: Metal-Free Oxidative Annulation for 2-Aminoquinazoline Synthesis

General Procedure:

-

To a solution of 2-aminobenzophenone (1.0 eq.) in DMF, add the desired cyanamide derivative (1.2 eq.) and p-toluenesulfonic acid (PTSA) (0.2 eq.) or potassium tert-butoxide (KOtBu) (1.2 eq.).

-

Heat the reaction mixture to 110 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoquinazoline derivative.

Protocol 2: Acid-Mediated [4+2] Annulation for 2-Aminoquinazoline Synthesis

General Procedure:

-

In a sealed tube, combine the 2-amino aryl ketone (1.0 mmol, 1.0 eq.), N-benzyl cyanamide (1.5 mmol, 1.5 eq.), and hydrochloric acid (2.0 mmol, 2.0 eq.) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (5 mL).

-

Stir the resulting mixture at 70 °C for 1 hour.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final 2-aminoquinazoline product.

Experimental and Synthetic Workflows

Biological Activity and Structure-Activity Relationship (SAR)

2-Aminoquinazoline derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and other diseases. The following tables summarize the in vitro inhibitory activities of selected 2-aminoquinazoline derivatives against key kinase targets.

Table 1: Inhibitory Activity of 2-Aminoquinazoline Derivatives against Cyclin-Dependent Kinase 4 (Cdk4)

| Compound | R1 | R2 | IC50 (µM) | Reference |

| 1 | H | Phenyl | >10 | [2] |

| 2 | Me | 4-Fluorophenyl | 0.85 | [2] |

| 3 | H | 4-(Piperidin-1-yl)phenyl | 0.025 | [2] |

| 4 | Me | 4-(4-Methylpiperazin-1-yl)phenyl | 0.009 | [2] |

Note: The specific substitution patterns for R1 and R2 on the 2-aminoquinazoline core are as described in the cited literature.

Table 2: Inhibitory Activity of 2-Aminoquinazoline Derivatives against Lymphocyte-Specific Kinase (Lck)

| Compound | R-Group at C4 | IC50 (nM) | Reference |

| 5 | 3-ethynylaniline | 1.2 | [3] |

| 6 | 3-chloro-4-fluoroaniline | 0.8 | [3] |

| 7 | 3-bromoaniline | 0.5 | [3] |

| 8 | 4-(morpholin-4-yl)aniline | 3.5 | [3] |

Table 3: Inhibitory Activity of 2-Aminoquinazoline Derivatives against Leucine-Rich Repeat Kinase 2 (LRRK2)

| Compound | Substituent at C2-amino | IC50 (nM) | Reference |

| 9 | 4-morpholinophenyl | 15 | [4] |

| 10 | 4-(4-methylpiperazin-1-yl)phenyl | 8 | [4] |

| 11 | 3-hydroxyphenyl | 25 | [4] |

| 12 | 4-hydroxyphenyl | 12 | [4] |

Signaling Pathways Targeted by 2-Aminoquinazolines

The therapeutic efficacy of many 2-aminoquinazoline derivatives stems from their ability to modulate key signaling pathways implicated in disease pathogenesis. As potent kinase inhibitors, they can effectively block aberrant signaling cascades that drive cell proliferation, survival, and migration.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and is frequently hyperactivated in various cancers. 2-Aminoquinazolines, such as Gefitinib, are well-established EGFR inhibitors.

Lymphocyte-Specific Kinase (Lck) Signaling Pathway

Lck is a crucial tyrosine kinase in T-cell signaling. Its inhibition by 2-aminoquinazolines can modulate the immune response, which is a promising strategy for treating autoimmune diseases and certain cancers.

Cyclin-Dependent Kinase 4 (Cdk4) and Cell Cycle Regulation

Cdk4, in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle. Inhibiting Cdk4 with 2-aminoquinazolines can lead to cell cycle arrest and is a key mechanism for their anticancer activity.

Conclusion

The 2-aminoquinazoline scaffold continues to be a highly fruitful area of research in drug discovery. The development of novel, efficient synthetic methodologies has enabled the rapid generation of diverse libraries of derivatives. The extensive biological evaluation of these compounds has led to the identification of potent and selective inhibitors of various kinases, with significant therapeutic potential. The detailed understanding of their mechanism of action at the molecular level, through the elucidation of their interactions with key signaling pathways, provides a rational basis for the design of next-generation 2-aminoquinazoline-based therapeutics. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field.

References

- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]